

Technical Support Center: Benzoxazinone Scaffolds & Precursor Compliance

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Acetylanthranil

Cat. No.: B8461448

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Welcome to the Technical Support Center for quinazolinone drug discovery and precursor management. This guide addresses common troubleshooting questions regarding the chemical behavior of **acetylanthranil** derivatives and outlines the mandatory compliance frameworks for handling restricted intermediates.

Section 1: Regulatory Compliance & Precursor Management

Q: Why is N-**acetylanthranilic** acid subject to strict regulatory tracking in our facility? A: N-**acetylanthranilic** acid is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is assigned the DEA Chemical Code Number 8522[1][2]. This classification is applied to chemicals that, alongside legitimate research and manufacturing uses, are known to be utilized in the illicit manufacture of controlled substances[1][3]. Due to this status, unauthorized possession, storage, or transfer can be subject to severe legal penalties; for instance, in jurisdictions like California, unregulated possession is classified as a felony[4].

Q: Are there any concentration exemptions for mixtures containing this precursor? A: Yes, but they are strictly defined. According to 21 CFR 1310.12, chemical mixtures containing N-

acetylanthranilic acid (including its salts and esters) are designated as exempt from certain regulatory tracking only if the concentration is 20% or less by weight or volume[5]. Any mixture exceeding this threshold must be handled under full List I compliance protocols.

Standard Operating Procedure: Receiving and Logging DEA List I Precursors

To maintain trust and scientific integrity, all laboratories must implement self-validating compliance systems. The following workflow must be executed whenever List I chemicals are introduced to the facility:

- **Authorization Verification:** Prior to ordering, the Principal Investigator must verify that the facility's DEA registration specifically covers the procurement of List I chemicals and that the project is internally approved.
- **Intake & Integrity Inspection:** Upon receipt, Environmental Health and Safety (EHS) personnel must immediately inspect the package, verifying the integrity of all tamper-evident seals and cross-referencing the lot number with the manifest.
- **Inventory Logging:** Enter the exact weight/volume, supplier details, and chemical identifiers (e.g., CAS 89-52-1) into a secure, DEA-compliant digital inventory management system.
- **Secure Storage:** Transfer the chemical to a locked, access-controlled storage cabinet or safe designated exclusively for regulated precursors.
- **Usage Tracking (Chain of Custody):** Mandate that every withdrawal from the primary container is recorded in a bound, tamper-proof logbook. Entries must include the date, user identity, exact mass withdrawn, and the specific approved project code.

Section 2: Chemical Principles & Scaffold Utility

Q: When attempting to isolate 2-methyl-3,1-benzoxazin-4-one (**acetylanthranil**), NMR analysis often shows a mixture of products. What causes this? A: 2-methyl-3,1-benzoxazin-4-one is highly sensitive to moisture and acts as a dynamic system. In the presence of water, it readily undergoes hydrolysis to form the open-chain N-**acetylanthranilic acid**[6][7]. This hydrolysis is base-catalyzed, and the equilibrium between the closed benzoxazinone ring and the open-

chain acid is a fundamental aspect of its reactivity[8]. If your isolation yields a mixture, it is likely due to ambient moisture exposure during workup or storage.

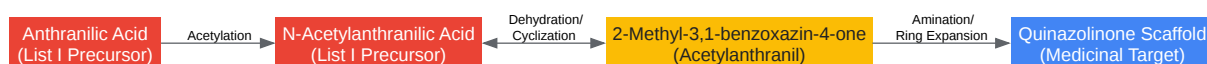
Q: What is the legitimate medicinal chemistry application of the **acetylanthranil** scaffold? A: The 2-methyl-3,1-benzoxazin-4-one core serves as a highly versatile, privileged scaffold for synthesizing 4-anilinoquinazolines and other quinazolinone derivatives[7][9]. These downstream quinazolinone derivatives are critical in oncology research, as many have been identified as potent and highly selective inhibitors of Epidermal Growth Factor (EGF) receptor tyrosine kinase phosphorylation[7].

Quantitative Data: Precursor Properties

Property / Identifier	Value / Designation
Chemical Name	N-Acetylanthranilic acid
CAS Registry Number	89-52-1[1]
Molecular Formula	C9H9NO3[1][3]
Molecular Weight	179.175 g/mol [3]
Melting Point	184 to 186 °C[3]
DEA Chemical Code	8522 (List I Chemical)[1][2]

Structural Relationships & Regulatory Boundaries

The following diagram illustrates the chemical relationship between the regulated precursors and the downstream medicinal targets.



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Chemical relationships and regulatory status of benzoxazinone precursors.

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